S-ClopidogrelN-MethylImpurity
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Overview
Description
S-ClopidogrelN-MethylImpurity: is a chemical compound that serves as an impurity in the synthesis of clopidogrel, an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. This impurity is formed during the manufacturing process of clopidogrel and is often monitored to ensure the purity and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-ClopidogrelN-MethylImpurity involves several steps, starting from the basic raw materials. The process typically includes the following steps:
Formation of the thienopyridine ring: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the thienopyridine ring with a chlorophenyl group.
Methylation: The final step involves the methylation of the nitrogen atom in the thienopyridine ring to form the N-methyl impurity.
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final product. The process involves:
Controlled synthesis: Using precise reaction conditions to limit the formation of impurities.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to separate the impurity from the desired product.
Quality control: Regularly testing the product at various stages of production to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: S-ClopidogrelN-MethylImpurity undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, S-ClopidogrelN-MethylImpurity is used as a reference standard for the analysis and quality control of clopidogrel. It helps in the development of analytical methods to detect and quantify impurities in pharmaceutical products .
Biology: In biological research, this compound is studied to understand its effects on biological systems and its potential toxicity. It is also used in studies related to drug metabolism and pharmacokinetics .
Medicine: In medicine, this compound is important for ensuring the safety and efficacy of clopidogrel. It is monitored in pharmaceutical formulations to prevent adverse effects caused by impurities .
Industry: In the pharmaceutical industry, this compound is crucial for maintaining the quality of clopidogrel. It is used in the development of manufacturing processes that minimize the formation of impurities .
Mechanism of Action
S-ClopidogrelN-MethylImpurity does not have a specific mechanism of action as it is an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of clopidogrel by potentially interacting with the active sites of enzymes involved in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel Impurity A: Another impurity formed during the synthesis of clopidogrel.
Clopidogrel Impurity B: A related compound with a similar structure but different functional groups.
Clopidogrel Impurity C: An impurity with a different substitution pattern on the thienopyridine ring
Uniqueness: S-ClopidogrelN-MethylImpurity is unique due to its specific methylation on the nitrogen atom, which distinguishes it from other impurities. This specific structure can influence its chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C16H18ClNO2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate |
InChI |
InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3 |
InChI Key |
ABZKNRNOULMZHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
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